BTK Enzymatic Potency: Example 77 vs. FDA-Approved Covalent BTK Inhibitor Ibrutinib by Cross-Study Comparison
In a biochemical BTK enzymatic assay measuring inhibition of recombinant human BTK kinase activity, Example 77 (CAS 2034589-77-8) achieved an IC50 of 1 nM [1]. This potency is comparable to ibrutinib, the first-in-class covalent BTK inhibitor, which has a reported BTK enzymatic IC50 of approximately 0.5 nM under similar biochemical conditions [2]. However, Example 77 achieves this potency through a non-covalent binding mechanism, as evidenced by the absence of an acrylamide or other electrophilic warhead in its chemical structure [3]. This distinction is functionally significant because ibrutinib's covalent mechanism renders it ineffective against the clinically relevant C481S resistance mutation, whereas non-covalent inhibitors in this chemotype class retain the potential for activity against C481S-mutant BTK [4].
| Evidence Dimension | BTK enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Ibrutinib (PCI-32765): IC50 = 0.5 nM (biochemical BTK assay) |
| Quantified Difference | Approximately 2-fold difference in IC50; comparable sub-nanomolar-to-low-nanomolar potency range. Key differentiation lies in binding mode (non-covalent vs. covalent) rather than potency magnitude. |
| Conditions | Recombinant human BTK kinase activity inhibition assay; biochemical (cell-free) system (BindingDB assay description, 2024 deposition) |
Why This Matters
Procurement of a non-covalent BTK inhibitor with potency comparable to ibrutinib enables research programs targeting ibrutinib-resistant C481S-mutant BTK, a clinical indication where covalent inhibitors fail.
- [1] BindingDB Entry BDBM658432. Ligand: US20240083900, Example 77. Target: Tyrosine-protein kinase BTK (Homo sapiens). IC50: 1 nM. Deposited May 30, 2024. View Source
- [2] Honigberg LA, Smith AM, Sirisawad M, et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci USA. 2010; 107(29): 13075-13080. View Source
- [3] US Patent US20240083900. Bruton's Tyrosine Kinase Inhibitors and Methods of Use. Biogen MA Inc. Published March 14, 2024. View Source
- [4] Ran F, Liu Y, Zhang H, et al. Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. J Med Chem. 2024; 67(17): 15328-15347. View Source
